tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
Overview
Description
“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15)
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use in creating a protected β-d-2-deoxyribosylamine analogue. Its crystal structure validation confirms the intended relative substitution pattern on the cyclopentane ring, which is pivotal for synthesizing nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Spirocyclopropanation in Insecticide Analogues
This chemical has been utilized to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its versatility in creating novel bioactive compounds. The transformation involves a cocyclization step that yields both the target compounds and their regioisomers, underscoring the method's efficiency and potential for generating structurally diverse analogues with varied biological activities (Brackmann et al., 2005).
Synthesis of Biologically Active Intermediates
Tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate serves as a precursor in the synthesis of compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for drugs such as omisertinib (AZD9291). This application demonstrates the compound's role in streamlined synthetic pathways that enhance the accessibility of complex molecules relevant to drug development (Zhao et al., 2017).
Directed Hydrogenation for Selective Synthesis
The compound also finds application in directed hydrogenation processes, where it enables the selective synthesis of diastereomers of certain cyclopentanecarboxylic acid methyl esters. This showcases its utility in achieving high stereocontrol in hydrogenation reactions, which is crucial for the synthesis of compounds with defined stereochemistry, a key factor in the development of drugs and biologically active molecules (Smith et al., 2001).
Characterization of Genotoxic Impurities
In pharmaceutical research, the compound has been targeted for the characterization and evaluation of trace levels of genotoxic impurities in drug substances, such as Bictegravir sodium. This highlights its significance in ensuring the safety and efficacy of pharmaceuticals by identifying and quantifying potential genotoxic agents, which is crucial for regulatory approval and patient safety (Puppala et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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